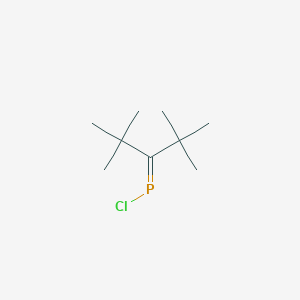
(2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride is an organophosphorus compound characterized by its unique structure, which includes a phosphinous chloride group attached to a highly branched alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene to facilitate the reaction. The process requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
(2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinous chloride group to phosphine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or methanol. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with this compound include phosphine oxides, phosphines, and various substituted phosphinous compounds. These products are valuable intermediates in organic synthesis and catalysis.
科学研究应用
(2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride involves its reactivity with various nucleophiles and electrophiles. The phosphinous chloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. Molecular targets include enzymes and other proteins, where it can act as an inhibitor or modulator of activity. The pathways involved often include nucleophilic substitution and redox reactions.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethylpentan-3-one: A precursor in the synthesis of (2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride.
2,2,4,4-Tetramethylpentan-3-ol: An alcohol analog with similar steric properties.
Hexamethylacetone: Another highly branched ketone with comparable reactivity.
Uniqueness
This compound is unique due to its combination of a highly branched alkyl chain and a reactive phosphinous chloride group. This structure imparts distinct reactivity and makes it a valuable compound in various chemical applications.
属性
CAS 编号 |
76711-20-1 |
|---|---|
分子式 |
C9H18ClP |
分子量 |
192.66 g/mol |
IUPAC 名称 |
chloro(2,2,4,4-tetramethylpentan-3-ylidene)phosphane |
InChI |
InChI=1S/C9H18ClP/c1-8(2,3)7(11-10)9(4,5)6/h1-6H3 |
InChI 键 |
POJDXNOKHUBPOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=PCl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


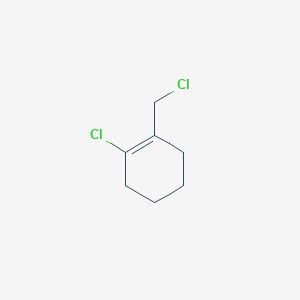

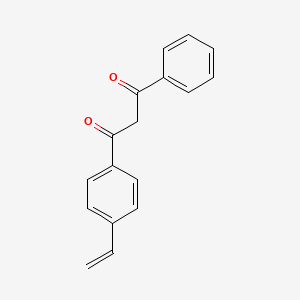
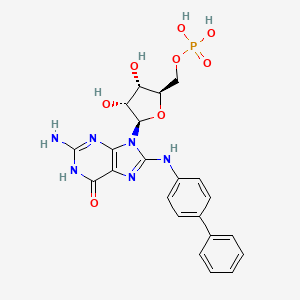

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
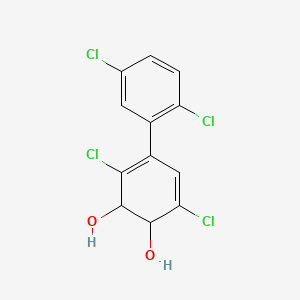
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
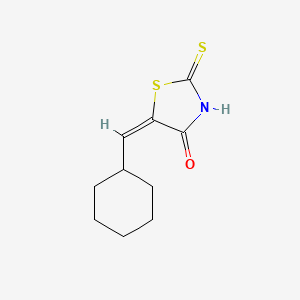
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)

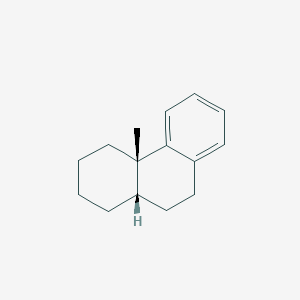
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)

